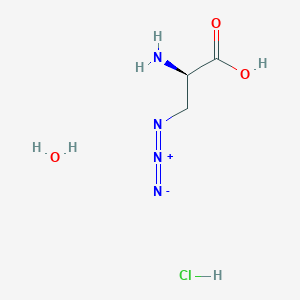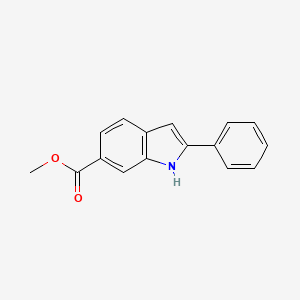
Methyl 2-phenyl-1H-indole-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-phenyl-1H-indole-6-carboxylate is a chemical compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds with clinical and biological applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including Methyl 2-phenyl-1H-indole-6-carboxylate, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine hydrochloride and cyclohexanone under acidic conditions, such as methanesulfonic acid in methanol, to yield the indole compound . The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production methods for indole derivatives may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-phenyl-1H-indole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the indole ring .
Aplicaciones Científicas De Investigación
Methyl 2-phenyl-1H-indole-6-carboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Methyl 2-phenyl-1H-indole-6-carboxylate involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with receptors, modulating their signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl indole-2-carboxylate
- Indole-6-carboxylic acid
- Methyl 3-formyl-1H-indole-6-carboxylate
Uniqueness
Methyl 2-phenyl-1H-indole-6-carboxylate is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Propiedades
Número CAS |
774213-82-0 |
|---|---|
Fórmula molecular |
C16H13NO2 |
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
methyl 2-phenyl-1H-indole-6-carboxylate |
InChI |
InChI=1S/C16H13NO2/c1-19-16(18)13-8-7-12-9-14(17-15(12)10-13)11-5-3-2-4-6-11/h2-10,17H,1H3 |
Clave InChI |
CCNMLNYALLFEMX-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC2=C(C=C1)C=C(N2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(6-Methoxynaphthalen-2-YL)methyl]hydrazine](/img/structure/B12435263.png)


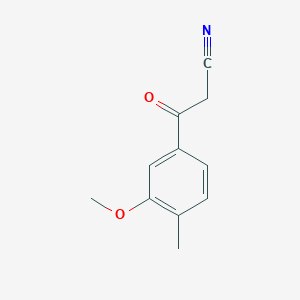
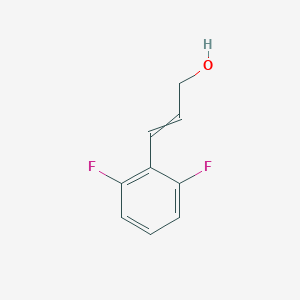
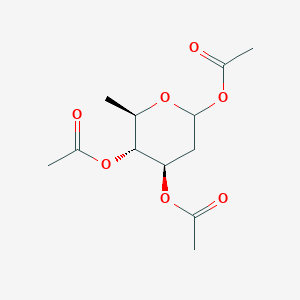
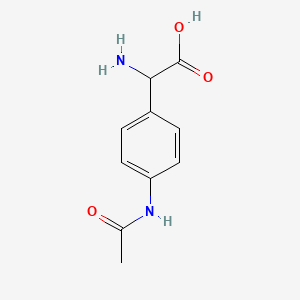
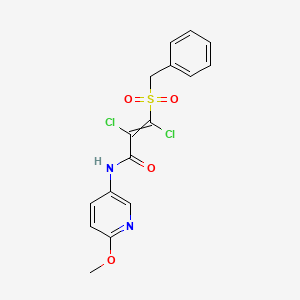


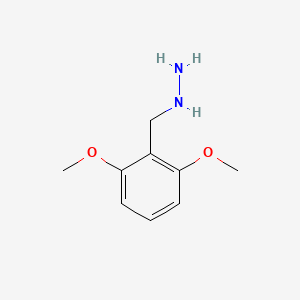
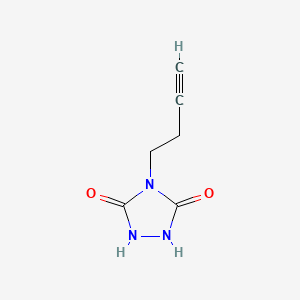
![3-Hydroxy-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}propanoic acid](/img/structure/B12435337.png)
